4-Ethoxycyclohexanone
Overview
Description
4-Ethoxycyclohexanone is an organic compound with the molecular formula C8H14O2. It is a cyclic ketone with an ethoxy group attached to the fourth carbon of the cyclohexanone ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxycyclohexanone can be synthesized through the ethoxylation of cyclohexanone. The process involves the reaction of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of ethanol and cyclohexanone in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the ethoxylation reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: The compound can be reduced to form 4-ethoxycyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and esters.
Reduction: 4-Ethoxycyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4-Ethoxycyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxycyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in chemical reactions, facilitating nucleophilic attack. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Cyclohexanone: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Methoxycyclohexanone: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and properties.
4-Ethylcyclohexanone: Has an ethyl group instead of an ethoxy group, affecting its chemical behavior.
Uniqueness: 4-Ethoxycyclohexanone is unique due to the presence of the ethoxy group, which enhances its reactivity in nucleophilic substitution reactions and provides additional sites for hydrogen bonding. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-ethoxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8-5-3-7(9)4-6-8/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEFFFUKMDNCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338111 | |
Record name | 4-Ethoxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23510-92-1 | |
Record name | 4-Ethoxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxycyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Could the presence of 4-ethoxycyclohexanone be connected to the enhanced hypocotyl length observed in TRIC8-treated sunflower plants?
A2: While the study observed both the presence of this compound and enhanced hypocotyl length in TRIC8-treated sunflowers [], a direct causal relationship cannot be established based on the presented data. Further investigations are needed to elucidate whether this compound plays a role in promoting sunflower growth, directly or indirectly.
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